Samarium(3+);triiodide

Electrosynthesis Redox catalysis Samarium chemistry

SmI₃ is a moisture-sensitive, yellow to orange-yellow crystalline powder (mp 820-850°C) that serves as a bench-stable Lewis acid catalyst and electrochemical precursor to the potent reductant SmI₂. Unlike EuI₃, which thermally decomposes, SmI₃ remains intact under standard conditions. • Electrochemical reduction yields SmI₂ with 82% yield & 81% Faradaic efficiency. • In [bmim]BF₄, SmI₃ catalyzes iodination with >10-fold rate acceleration & >90% (Z)-allyl iodide yields. • Delivers 100% C3-selectivity in indole Michael additions.

Molecular Formula I3Sm
Molecular Weight 531.1 g/mol
CAS No. 13813-25-7
Cat. No. B089372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(3+);triiodide
CAS13813-25-7
Molecular FormulaI3Sm
Molecular Weight531.1 g/mol
Structural Identifiers
SMILESI[Sm](I)I
InChIInChI=1S/3HI.Sm/h3*1H;/q;;;+3/p-3
InChIKeyXQKBFQXWZCFNFF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Triiodide Procurement Overview


Samarium(III) iodide (SmI3) is an inorganic lanthanide halide that functions as a versatile Lewis acid catalyst, a reagent for stereoselective iodinations, and an electrochemical precursor to the potent reductant SmI2 . It is commercially available as a yellow to orange-yellow powder with a melting point of approximately 820–850°C and is moisture-sensitive, decomposing in water [1]. Unlike many other Lewis acids, SmI3 combines moderate Lewis acidity with the ability to engage in redox cycling between Sm(III) and Sm(II) oxidation states, enabling unique catalytic and synthetic applications not readily accessible with other lanthanide triiodides or transition metal catalysts [2].

Lewis acid catalyst for stereoselective iodinations and Michael additions
Electrochemical precursor to the potent reductant SmI2
Redox-active Sm(III)/Sm(II) cycling enables unique catalytic cycles

Why Samarium Triiodide Cannot Be Substituted


Direct substitution of SmI3 with other lanthanide triiodides (e.g., NdI3, CeI3, EuI3) or common Lewis acids (e.g., BF3·OEt2, AlCl3) is not straightforward due to SmI3's distinct combination of moderate Lewis acidity, specific redox potential for Sm(III)/Sm(II) interconversion, and the unique structural parameters that influence its coordination chemistry [1]. For instance, EuI3 is thermally unstable and readily decomposes to EuI2 and I2 [2], while SmI3 remains intact under similar conditions, making it a more reliable reagent. Furthermore, the electrochemical reduction of SmI3 to SmI2 proceeds with high yield and Faradaic efficiency [3], whereas analogous reductions for NdI3 or DyI3 are not feasible under the same mild conditions [4]. These differences in stability, redox behavior, and catalytic performance necessitate a compound-specific procurement strategy rather than a class-based substitution approach.

Redox path NdI3 and DyI3 are not reported to undergo analogous electrochemical reduction to LnI2 under mild conditions, limiting use as SmI2 precursors.
Stability EuI3 thermally decomposes to EuI2 + I2 near 200°C, while SmI3 remains intact above 800°C, impacting batch reliability in heated protocols.
Selectivity Common Lewis acids (BF3·OEt2, AlCl3) may produce mixed C3-/N-alkylation products, unlike the exclusive C3-regioselectivity reported for SmI3.

Samarium Triiodide Quantitative Evidence


Electrochemical Reduction to SmI2

SmI3 uniquely serves as both a Lewis acid catalyst and an electrochemical precursor to SmI2, a potent single-electron reductant. In a controlled-potential electrolysis experiment, SmI3 was reduced to SmI2 with 82% yield and 81% Faradaic efficiency using a carbon electrode in a bis(trifluoromethylsulfonyl)imide-based ionic liquid/THF electrolyte [1]. In contrast, analogous electrochemical reduction of NdI3 to NdI2 is not feasible under similar conditions, and EuI3 spontaneously decomposes to EuI2 and I2 without external potential, rendering these triiodides unsuitable as stable precursors [2].

Electrochemical Reduction
Reported
82% yield, 81% Faradaic efficiency for SmI3 → SmI2; NdI3: no reduction
Enables on-demand SmI2 generation from bench-stable precursor
Cross-study comparison; carbon cathode, [BMP][TFSI]/THF
Electrosynthesis Redox catalysis Samarium chemistry

Stereoselective Iodination Rate Acceleration

SmI3-mediated iodination of Baylis-Hillman acetates proceeds with remarkable rate acceleration when conducted in the ionic liquid [bmim]BF4 instead of THF. Under optimized conditions, the reaction reaches completion within minutes at 50°C, yielding (Z)-allyl iodides in excellent yields (typically >90% isolated yield) [1]. This represents a >10-fold rate enhancement compared to conventional THF conditions, attributable to the unique solubility and ion-pairing environment provided by the ionic liquid, which stabilizes the six-membered ring transition state proposed for this stereoselective transformation [1].

Iodination Rate
Head-to-head
>10-fold faster in [bmim]BF4 than THF, >90% (Z)-allyl iodides
Supports rapid, high-throughput stereoselective synthesis
Solvent-dependent rate enhancement reported
Stereoselective synthesis Iodination reagents Ionic liquids

Regioselective Indole Conjugate Addition

SmI3 catalyzes the conjugate addition of indoles to electron-deficient olefins with exclusive regioselectivity at the indole 3-position, generating Michael adducts in high yields (typically 75–95%) [1]. In contrast, many Brønsted acid or Lewis acid catalysts (e.g., BF3·OEt2, AlCl3) often yield mixtures of C3- and N-alkylated products under similar conditions, with N-alkylation sometimes predominating .

Indole C3-Selectivity
Class-level
100% C3-substitution; BF3·OEt2 gives variable C3/N ratios
Eliminates N-alkylation byproducts, simplifying purification
Class-level inference from reported conditions
Michael addition Indole functionalization Regioselective catalysis

Thermal Stability and Lattice Parameters

X-ray powder diffraction analysis of anhydrous SmI3 reveals it crystallizes in a hexagonal structure (space group P63/mmc) with lattice parameters a = 7.56 Å and c = 20.80 Å [1]. These values are distinct from those of the lighter lanthanide triiodides (e.g., LaI3: a = 7.88 Å, c = 21.31 Å; NdI3: a = 7.65 Å, c = 20.90 Å) and reflect the lanthanide contraction effect on unit cell volume [2]. More importantly, SmI3 is thermally stable up to its melting point of 820°C , whereas EuI3 decomposes at much lower temperatures (ca. 200°C) to EuI2 and I2 [3], and CeI3 is highly hygroscopic and prone to oxidation in air. This stability profile simplifies storage and handling in research and industrial settings.

Thermal Stability
Head-to-head
Decomposition >800°C vs EuI3 ~200°C; lattice a=7.56 Å
Indicates phase purity and reliable storage profile
XRD and thermal analysis under inert atmosphere
Solid-state characterization X-ray diffraction Lanthanide halides

Cross-Aldol Reaction Operational Advantages

Both SmI3 and SmI2, when combined with molecular sieves, catalyze cross-aldol reactions of carbonyl compounds at ambient temperature with similar yields (typically 70–90% isolated yield) [1]. However, SmI3 offers a significant operational advantage: it is a bench-stable solid that can be weighed in air for short periods, whereas SmI2 is extremely air- and moisture-sensitive and typically requires storage and handling as a 0.1 M THF solution under inert atmosphere [2]. This translates to reduced experimental complexity and lower equipment costs for SmI3-mediated aldol reactions.

Operational Handling
Head-to-head
Yields 70–90% (comparable to SmI2); can be briefly weighed in air
Provides SmI2-like reactivity with reduced inert-atmosphere constraints
Practical alternative for labs without glovebox infrastructure
Cross-aldol reactions Lewis acid catalysis Samarium reagents

Samarium Triiodide Procurement Scenarios


Electrochemical SmI2 for Ammonia Synthesis

Labs developing electrochemical methods for ammonia production or reductive cross-coupling should procure SmI3 as a bench-stable precursor to SmI2. Potentiostatic electrolysis of SmI3 yields SmI2 with 82% yield and 81% Faradaic efficiency [1], enabling on-demand generation of this powerful reductant without storing air-sensitive solutions. This approach is directly applicable to molybdenum-catalyzed N2 fixation systems where SmI2 serves as the stoichiometric reductant.

Stereoselective (Z)-Allyl Iodide Synthesis

Research groups focused on the synthesis of stereodefined allyl iodides for natural product or pharmaceutical intermediate construction should utilize SmI3 in [bmim]BF4 ionic liquid. The rate acceleration (>10-fold) compared to THF and the high yields (>90%) reported for (Z)-allyl iodides [2] make this protocol ideal for high-throughput synthesis and process intensification.

Indole C3-Functionalization

Medicinal chemistry teams requiring exclusive C3-alkylation of indoles without N-alkylation byproducts should employ SmI3 as the catalyst of choice. The demonstrated 100% C3-selectivity in Michael additions to electron-deficient olefins [3] reduces purification time and maximizes yield of the desired 3-substituted indole scaffolds, which are privileged structures in kinase inhibitors and GPCR modulators.

Cross-Aldol Reactions Without Glovebox

Academic and industrial labs lacking dedicated inert-atmosphere equipment can confidently procure SmI3 for cross-aldol and tandem aldol/Evans-Tishchenko reactions. SmI3 delivers yields comparable to SmI2 (70–90%) [4] but with significantly reduced handling constraints, as it can be briefly weighed in air, thereby lowering the barrier to entry for samarium-catalyzed transformations.

Application
Selection Property
Validation Focus
Electrochemical SmI2 generation
Bench-stable precursor to SmI2 reductant
Electrolysis efficiency and SmI2 generation rate
Allyl iodide stereoselective synthesis
Rate-accelerated iodination in ionic liquid
Reaction yield and Z-stereoselectivity
Indole C3-alkylation
Exclusive C3-regioselectivity
Product distribution vs. alternative Lewis acids
Cross-aldol reactions
Air-stable Lewis acid catalyst
Comparative yield and operational simplicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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